molecular formula C13H15NO3 B2729145 6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197056-92-9

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2729145
CAS No.: 2197056-92-9
M. Wt: 233.267
InChI Key: JIZPNHNBNUXVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals . The presence of the methoxy group and the spiro linkage adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves the construction of the indole ring followed by the formation of the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale operations This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The methoxy group can enhance its binding affinity and selectivity towards these targets. The spiro linkage provides structural rigidity, which can influence its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro linkage and the presence of the methoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methoxyspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)14-12(15)13(10)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZPNHNBNUXVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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